Cybutryne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity

Synonyms

Canonical SMILES

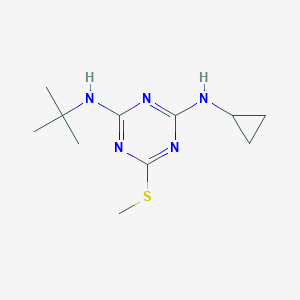

Cybutryne, chemically known as N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, is a biocide primarily used in antifouling paints to prevent the growth of marine organisms on ship hulls. Its molecular formula is C₁₁H₁₉N₅S, and it has a molecular mass of 257.37 g/mol. Cybutryne functions by inhibiting photosynthetic electron transport in chloroplasts, specifically targeting photosystem II, which disrupts the growth of algae and other aquatic plants .

As mentioned earlier, Irgarol® 1051 acts as a photosynthesis inhibitor by binding to the D1 protein in photosystem II of algae []. This disrupts the electron transport chain, hindering the production of ATP (adenosine triphosphate), the energy currency within cells, and ultimately halting algal growth [].

While Irgarol® 1051 exhibits low biological activity towards animals like fish and humans [], concerns arose regarding its environmental impact. Studies have shown its toxicity towards aquatic plants and its potential for bioaccumulation in the food chain []. Due to these concerns, the US Environmental Protection Agency (EPA) finalized the cancellation of Irgarol® 1051 as an active ingredient in antifouling paint in 2021.

Antifouling Properties:

Irgarol®, also known as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one, was initially developed and widely used as an antifouling agent in marine paints. It effectively inhibits the growth and settlement of various marine organisms, including barnacles, algae, and mussels, on boat hulls and other submerged structures. Researchers have conducted extensive studies to understand the mechanisms of Irgarol®'s antifouling activity, which involves disrupting the cell membranes and metabolic processes of target organisms [].

Cybutryne's primary mode of action involves the inhibition of photosynthesis in target organisms. This occurs through the disruption of electron transport chains within chloroplasts, leading to a decrease in carbon dioxide assimilation and ultimately stunted growth in algae . The compound is known to be persistent in aquatic environments, with studies indicating that it can leach from antifouling systems into marine ecosystems, where it remains biologically active for extended periods .

Cybutryne exhibits high toxicity to various marine organisms, particularly algae and aquatic plants. For instance, its effective concentration for 50% inhibition (EC50) against the green alga Navicula pelliculosa is approximately 0.0957 µg/L, indicating significant acute toxicity. Additionally, it has been shown to be more toxic than tributyltin (TBT), a previously banned antifouling agent . The compound's chronic effects on marine life raise concerns regarding its potential role as an endocrine disruptor .

The synthesis of cybutryne typically involves multiple steps beginning with the reaction of appropriate triazine derivatives with cyclopropyl amines and tert-butyl groups. Although specific synthetic pathways are proprietary and not extensively detailed in public literature, the general approach includes:

- Formation of Triazine Core: Utilizing cyanuric chloride as a precursor.

- Substitution Reactions: Introducing cyclopropyl and tert-butyl groups through nucleophilic substitution.

- Final Modifications: Adding methylthio groups to achieve the final structure.

These methods ensure that cybutryne retains its biocidal properties while being stable enough for use in marine applications .

Studies have shown that cybutryne interacts adversely with various aquatic species, leading to significant ecological implications. Research indicates that it can accumulate in sediments and impact the food chain due to its persistence in marine environments. Interaction studies highlight its acute toxicity to fish species such as Oncorhynchus mykiss (rainbow trout), further emphasizing the need for careful management of its use in antifouling applications .

Cybutryne shares structural similarities with other triazine-based herbicides and biocides. Notable compounds include:

- Irgarol 1051: Another triazine derivative used as an antifouling agent.

- Tributyltin: Previously used but banned due to severe environmental toxicity.

- Diuron: A herbicide that also inhibits photosynthesis but is less effective against marine fouling.

Comparison TableCompound Chemical Structure Primary Use Toxicity Level Cybutryne Triazine derivative Antifouling High Irgarol 1051 Triazine derivative Antifouling Moderate Tributyltin Organotin Antifouling Very High Diuron Urea derivative Herbicide Moderate

| Compound | Chemical Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| Cybutryne | Triazine derivative | Antifouling | High |

| Irgarol 1051 | Triazine derivative | Antifouling | Moderate |

| Tributyltin | Organotin | Antifouling | Very High |

| Diuron | Urea derivative | Herbicide | Moderate |

Cybutryne's unique position arises from its specific mechanism of action targeting photosystem II, making it particularly effective against algal growth compared to other compounds .

The 2021 amendments to the International Convention on the Control of Harmful Anti-Fouling Systems (AFS Convention) via Resolution MEPC.331(76) marked a paradigm shift in marine biocide regulation. By prohibiting cybutryne-containing coatings and mandating either removal or barrier sealing of existing systems, the IMO targeted the compound’s persistent threats to coastal ecosystems. Field studies demonstrate that cybutryne’s half-life in marine sediments exceeds 300 days, with chronic exposure causing 50% inhibition concentration (IC50) values as low as 0.5 μg/L for coral symbionts [1] [6].

Implementation barriers persist despite the ban’s entry into force. Japan’s 2020 analysis of aged coatings revealed residual cybutryne concentrations below 1.2 μg/cm² in systems nearing end-of-life, suggesting limited environmental benefit from compulsory removal [6]. This finding complicates enforcement protocols, as regulators must differentiate between active leaching and inert residue. The IMO’s 2023 guidance (MEPC.378(80)) now requires ships to maintain International Anti-Fouling System Certificates documenting either:

- Complete removal via abrasive blasting (generating 2.5–4 kg/m² of hazardous waste)

- Application of epoxy sealants with ≤0.1% biocide permeability [3] [7]

Developing nations face disproportionate compliance costs, with dry-dock sealing procedures adding $18–$25 per m² compared to conventional recoating. The 2024 DNV Global Maritime Report notes only 62% of surveyed vessels in Southeast Asia had completed the transition, citing shortages of certified sealant applicators [7].

Transboundary Governance Issues in Antifouling Waste Management

Cybutryne’s regulation exposes critical gaps in international hazardous waste governance. The 2023 prohibition generated an estimated 840,000 metric tons/year of contaminated grit blast media globally, yet only 37% of port reception facilities in IMO Member States currently meet MARPOL Annex V standards for triazine handling [5] [9]. This disparity creates “waste havens,” exemplified by the 2024 incident where Maltese-flagged bulk carriers discharged 12 tons of untreated cybutryne sludge in territorial waters lacking pretreatment protocols [5].

The Basel Convention’s 2024 Technical Guidelines on Ship-Generated Wastes now classify cybutryne residues as Y34 (“toxic substances capable of bioaccumulation”), mandating prior informed consent for cross-border movements. However, inconsistent adoption persists:

- European Union: Full alignment under EU Waste Shipment Regulation 2023/112

- Caribbean Community (CARICOM): Partial implementation with 90-day storage limits

- West African coastal states: 63% lack designated cybutryne disposal facilities [5]

Port state control data reveals enforcement asymmetries, with Tokyo MoU authorities reporting 214 cybutryne-related detainments in 2023 versus 47 under the Indian Ocean MoU. The IMO’s 2024 Biofouling Management Guidelines attempt to harmonize standards through a risk-based matrix considering:

- Hull roughness coefficient (≤150 μm for high-risk zones)

- Lay-up duration (>21 days triggers enhanced inspection)

- Coastal biogeography (tropical ports receive priority monitoring) [4]

Compliance Monitoring Frameworks for Legacy Coatings in Naval Fleets

Naval forces face unique challenges in managing cybutryne legacy systems due to extended dry-dock intervals and classified coating specifications. The U.S. Navy’s 2024 Antifouling Compliance Program illustrates the technical complexity, combining:

- Automated hull inspection drones with hyperspectral imaging (detecting cybutryne signatures at 620–640 nm wavelengths)

- Tribological testing of sealant layers under simulated hydrodynamic stress (≥25 MPa shear resistance required)

- Blockchain-based coating lifecycle tracking via NATO Stock Number digitization [8] [9]

Validation studies show that traditional visual inspections miss 38% of micro-fractures in barrier coatings, prompting the European Maritime Safety Agency (EMSA) to mandate ultrasonic thickness gauging at 50 cm grid intervals [8]. The table below summarizes key monitoring parameters:

| Parameter | Compliance Threshold | Measurement Method |

|---|---|---|

| Coating Adhesion | ≥3.5 MPa (ISO 4624) | Pneumatic pull-off gauge |

| Sealant Permeability | ≤0.05 μg/cm²/day | ASTM D1653 modified |

| Hull Roughness | ≤85 μm (for vessels >50k DWT) | Laser profilometry |

Legacy fleet exemptions remain contentious. China’s 2023 Naval Vessel Antifouling Dispensation allows 22% of its South Sea Fleet to retain cybutryne coatings until 2026, citing national security priorities. Contrastingly, the Royal Navy’s Sustainable Submarine Program achieved full compliance by Q3 2023 through selective laser ablation of hull sections, reducing waste generation by 74% compared to full stripping [9].

The IMO’s 2025 Strategic Roadmap proposes satellite-based synthetic aperture radar (SAR) to detect illicit cybutryne leaching through surface tension anomalies. Preliminary trials show 92% accuracy in identifying non-compliant vessels beyond coastal radar coverage, potentially revolutionizing open-ocean enforcement [4] [7].

Color/Form

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 218 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 212 of 218 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (88.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (82.08%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pesticides -> Fungicides -> Herbicides -> Anti-fouling agents

Methods of Manufacturing

Analytic Laboratory Methods

A method has been developed for the simultaneous determination of antifouling pesticides and some of their degradation products, e.g. dichlofluanid, diuron, demethyldiuron, 1-(3,4-dichlorophenyl)urea, sea-nine, Irgarol 1051 and one of its metabolites (2-methylthio-4-tert-butylamino-s-triazine) in marine sediments. The determination of these compounds in sediment samples was performed by means of methanolic ultrasonic extraction then clean-up on an Isolute ENV+ solid phase extraction (SPE) cartridge. The resulting extract was then analyzed by reversed-phase high-performance liquid chromatography coupled with atmospheric-pressure chemical-ionization mass spectrometry in negative and positive ion modes (HPLC-APCI-MS). Recovery ranged from 54-109% for the antifouling agents and their degradation products. The determination limits for the different compounds varied between 0.2 and 1.6 ug/kg dry sediment. The analytical procedure was successfully applied to the determination of these pesticides and their degradation products in marine sediment samples from different marinas of the Catalan coast. The compounds detected were: diuron, dichlofluanid, demethyldiuron, sea-nine, and Irgarol 1051. The highest concentrations were those of diuron and Irgarol 1051: 136 and 88 ug/kg, respectively.

A comparative study of enzymatic and non-enzymatic labels combined with luminescence detection, developed for immunosensing of pesticide residues (carbaryl, 1-naphthol, Irgarol 1051) in organic media, is presented. Peroxidase and alkaline phosphatase enzymes with fluorogenic (3-p-hydroxyphenylpropanoic acid) and luminogenic (AMPPD derivative) substrates, respectively, were assessed as enzymatic markers. As an alternative, terbium(III) chelate, with time-resolved fluorescence detection, was evaluated as a non-enzymatic label. The best sensitivity was achieved by use of alkaline phosphatase in an immunocomplex capture assay format (I (50) values 0.06, 0.27, and 7.45 ug/L in buffer, 1:1 methanol-buffer, and methanol, respectively). Results were also good (I (50) 1.00 and 6.30 ug/L for water and aqueous-organic mixture, respectively) for Tb(III) chelate in an immobilized conjugate assay format. Use of alkaline phosphatase label to measure carbaryl (100 ng/L) in different spiked river water samples, after solid-phase extraction and analyte elution with an ethyl acetate-methanol mixture, resulted in recoveries ranging from 81 to 98%, with acceptable precision (CV 4-14%, n=4).

A simple multiresidue method has been developed for the determination of five pesticides, commonly used as active ingredients in antifouling paints, in seawater samples. The pesticides studied were: chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), dichlofluanid (N-dimethyl-N-phenylsulphamide), Sea-Nine 211 (4,5-dichloro-2-n-octyl-4-isothazolin-3-one), Irgarol 1051 (2-methylthio-4-tert.-butylamino-6-cyclopropylamino-s-triazine) and TCMTB (2-thiocyanomethylthiobenzothiazole). The analytes were extracted from 200 mL water samples, using solid-phase extraction. A copolymer with hydrophilic-lipophilic balance was used as sorbent yielding good recoveries (82-95%) for most compounds except dichlofluanid and Sea-Nine 211 (<60%). Large volume injection (10 uL) gas chromatography and electron impact ionization MS (selected ion monitoring mode) detection enabled these compounds to be identified and quantified at the 1.2-3.0 ng/L level. Analysis of samples performed in three marinas in Almeria (Spain) revealed the presence of Irgarol 1051 in all the cases, at concentration levels between 25 and 450 ng/L.

For more Analytic Laboratory Methods (Complete) data for 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A mild, low-temperature analytical approach based on sonication assisted extraction coupled with HPLC electrospray ionization triple quadrupole tandem mass spectrometry has been developed for the simultaneous qualitative and quantitative determination of the four Irgarol-related s-triazine species, namely Irgarol-1051, M1, M2 and M3, in coastal sediments and Green-lipped mussel samples. Mild extraction conditions were necessary for the preservation of the thermally unstable M2. The Multiple Reaction Monitoring (MRM) mode of detection by ESI-MS/MS enabled reliable qualitative identification and sensitive quantitative determination of those s-triazines. This determination method was applied to evaluate the degree of Irgarol-1051 contamination in the sediments and biota of the coastal environment of Hong Kong - one of the busiest maritime ports in the world. All the four s-triazine species were observed in all of the samples. This is the first time that the newly identified M2 and M3 are detected in coastal sediments and biota tissues.

Storage Conditions

Interactions

Single and joint effects of two antifouling booster biocides, Irgarol 1051 (2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine) and diuron (1-(3,4 dichlorophenyl)-3,3 dimethyl urea), their metabolites, M1 (2-methylthio-4-tert-butylamino-s-triazine), DCPMU (1-(3,4-dichlorophenyl)-3 methyl urea), DCPU (1-(3,4 dichlorophenyl urea) and DCA (3,4-dichloroaniline), respectively, as well as copper were examined. Two phytoplanktonic microorganisms, the green alga Dunaliella tertiolecta and the diatom Navicula forcipata were exposed to various concentrations of the aforementioned compounds both alone and in binary mixtures during a period of 96 hr. Estimation of EC(50) values was performed by daily cell number counting of the tested microorganisms. The toxicity of the six compounds and the metal, applied singly, was found to be, in decreasing order, Irgarol 1051>diuron>M1>DCPMU>DCA>Cu>DCPU and Irgarol 1051>diuron>M1>DCA for the green alga and the diatom, respectively. Diatoms were found to be more sensitive in the presence of all the tested compounds, except diuron. Co-existence of irgarol 1051 and M1 revealed additive effects on both microorganisms. Same results were observed owing to the joint action of copper with either Irgarol 1051 or M1 for almost all the examined mixtures. Combined effects of diuron with its metabolites DCPMU and DCA resulted in synergism in almost all cases, for both species of phytoplankton. On the contrary, antagonistic effects were observed owing to the joint action of copper with either diuron or one of its metabolites.

Tides and freshwater inflow which influence water movement in estuarine areas govern the exposure-regime of pollutants. In this experiment, we examined the in situ impact of double pulses of copper and the herbicide Irgarol 1051 on the photosynthesis of the seagrass, Zostera capricorni. Despite a 4-day recovery period between the two 10 hr pulses of toxicant, the effective quantum yield of photosystem II (DeltaF/Fm') and total chlorophyll concentrations indicated that multiple-pulses had a greater impact than a single pulse. During the first exposure period, samples exposed to Irgarol 1051 had DeltaF/Fm' values as low as zero while controls remained around 0.6 relative units. After the second exposure period, treated samples recovered to only 0.4 relative units. Samples exposed to copper had DeltaF/Fm' values around 0.3 relative units during the first exposure period and while these samples recovered before the second dose, they remained below 0.2 relative units after the second exposure period. Alternate samples were also exposed to one toxicant, allowed to recover and then exposed to the other toxicant. DeltaF/Fm' values indicated that copper exposure followed by Irgarol 1051 exposure was more toxic than Irgarol 1051 exposure followed by copper exposure.

The herbicides Irgarol 1051 (2-(tert-butylamino)-4-cyclopropylamino)-6-(methylthio)-1,3,5-triazine) and Diuron (3-(3',4'-dichlorophenyl)-1,1-dimethylurea) are commonly incorporated into antifouling paints to boost the efficacy of the compound towards algae. Previous investigations have identified environmental concentrations of these herbicides as being a threat to non-target organisms, such as seagrasses. Their individual toxicity has been assessed, but they can co-occur and interact, potentially increasing their toxicity and the threat posed to seagrass meadows. Chlorophyll fluorescence (Fv:Fm) and leaf specific biomass ratio (representing plant growth) were examined in Zostera marina L. after a 10-day exposure to the individual herbicides. The EC20 for each herbicide was determined and these then used in herbicide mixtures to assess their interactive effects. Irgarol 1051 was found to be more toxic than Diuron with lowest observable effect concentrations for Fv:Fm reduction of 0.5 and 1.0 +/- ug/L and 10-day EC50 values of 1.1 and 3.2 ug/L, respectively. Plants exposed to Irgarol 1051 and Diuron showed a significant reduction in growth at concentrations of 1.0 and 5.0 ug/L, respectively. When Z. marina was exposed to mixtures, the herbicides commonly interacted additively or antagonistically, and no significant further reduction in photosynthetic efficiency was found at any concentration when compared to plants exposed to the individual herbicides. However, on addition of the Diuron EC20 to varying Irgarol 1051 concentrations and the Irgarol 1051 EC20 to varying Diuron concentrations, significant reductions in Fv:Fm were noted at an earlier stage. The growth of plants exposed to Diuron plus the Irgarol 1051 EC20 were significantly reduced when compared to plants exposed to Diuron alone, but only at the lower concentrations. Growth of plants exposed to Irgarol 1051 and the Diuron EC20 showed no significant reduction when compared to the growth of plants exposed to Irgarol 1051 alone. Despite the addition of the EC20 not eliciting a further significant reduction when compared to the herbicides acting alone for most of the mixtures, the lowest observable significant effect concentration for growth and photosynthetic efficiency decreased to 0.5 ug/L for both herbicides. Irgarol 1051 and Diuron have been shown to occur together in concentrations above 0.5 ug/L, suggesting that seagrasses may be experiencing reduced photosynthetic efficiency and growth as a result.

For more Interactions (Complete) data for 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- (6 total), please visit the HSDB record page.